2-(4-Methoxyphenyl)-5-aminobenzothiazole

Catalog No.
S8866869
CAS No.
M.F
C14H12N2OS
M. Wt
256.32 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxyphenyl)-5-aminobenzothiazole

Product Name

2-(4-Methoxyphenyl)-5-aminobenzothiazole

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzothiazol-5-amine

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

InChI

InChI=1S/C14H12N2OS/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,15H2,1H3

InChI Key

LQDLDIDPNQXAAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)N

2-(4-Methoxyphenyl)-5-aminobenzothiazole is a bifunctional heteroaromatic building block characterized by an electron-rich 2-(p-anisyl) substituent and a synthetically versatile 5-amino group [1]. In industrial and advanced laboratory settings, this compound is primarily procured as a rigid-rod precursor for high-performance polymers, a fluorophore core for optoelectronic materials, and a privileged scaffold in medicinal chemistry [2]. The presence of the methoxy group significantly enhances its solubility in polar aprotic solvents compared to unsubstituted 2-aryl analogs, while the 5-amino position provides a specific geometric vector (approximately 120° relative to the 2-substituent) that dictates the thermomechanical properties of downstream polymers and the binding conformation of pharmaceutical derivatives [1].

Substituting this compound with its regioisomer, 2-(4-methoxyphenyl)-6-aminobenzothiazole, or the unsubstituted 2-phenyl-5-aminobenzothiazole fundamentally alters both processability and end-product performance [1]. The 5-amino group is electronically decoupled from the direct push-pull conjugation path of the thiazole nitrogen, resulting in distinct nucleophilicity during amidation and different fluorescence quantum yields compared to the 6-amino derivative [2]. Furthermore, replacing the 4-methoxyphenyl group with a standard phenyl ring reduces the electron-donating capacity, blue-shifting the emission spectra in optical applications and decreasing the solubility of the monomer in solvents like NMP or DMAc, which frequently leads to premature precipitation during step-growth polymerization [1].

Enhanced Nucleophilicity and Amidation Kinetics via 5-Position Electronics

The position of the amino group on the benzothiazole core critically determines its reactivity. Quantitative amidation assays demonstrate that 2-(4-methoxyphenyl)-5-aminobenzothiazole achieves >98% conversion in 4 hours, whereas the 6-amino regioisomer requires over 8 hours to reach similar levels due to extended conjugation with the electron-withdrawing thiazole imine [1]. This kinetic advantage directly impacts throughput in synthetic workflows.

Evidence DimensionAmidation conversion time (>98% yield)
Target Compound Data4 hours
Comparator Or Baseline2-(4-Methoxyphenyl)-6-aminobenzothiazole (8-12 hours)
Quantified Difference2- to 3-fold acceleration in coupling kinetics
ConditionsSolution-phase amidation with acyl chlorides in DMAc at 25°C

Faster coupling kinetics reduce side reactions and are critical for achieving high-molecular-weight polymers without premature chain termination.

Improved Monomer Solubility for Solution-Phase Processing

For industrial scale-up, monomer solubility dictates process viability. The 4-methoxy substituent disrupts crystal lattice packing, yielding a solubility of >150 mg/mL in NMP at 25°C, compared to <50 mg/mL for the unsubstituted 2-phenyl-5-aminobenzothiazole [1]. This allows for higher concentration processing and prevents premature precipitation during polymerization.

Evidence DimensionRoom-temperature solubility in NMP
Target Compound Data>150 mg/mL
Comparator Or Baseline2-Phenyl-5-aminobenzothiazole (<50 mg/mL)
Quantified Difference>300% increase in solubility
ConditionsStandard solubility assay in N-Methyl-2-pyrrolidone (NMP) at 25°C

High solubility in polar aprotic solvents is essential for maintaining homogeneous conditions during high-concentration step-growth polymerization or complex multi-step library synthesis.

Red-Shifted Emission and Enhanced Quantum Yield in Optoelectronics

In optoelectronic material design, the electron-donating methoxy group enhances the push-pull character of the scaffold. Photophysical evaluation shows the target compound achieves a quantum yield of 0.65 with an emission maximum at 420 nm, outperforming the 2-phenyl baseline (quantum yield 0.40, emission 390 nm) [1]. This measurable difference is critical for selecting fluorophore cores.

Evidence DimensionFluorescence quantum yield (Φ) and emission maximum (λem)
Target Compound DataΦ = 0.65, λem = 420 nm
Comparator Or Baseline2-Phenyl-5-aminobenzothiazole (Φ = 0.40, λem = 390 nm)
Quantified Difference62% relative increase in quantum yield and 30 nm bathochromic shift
ConditionsPhotoluminescence measured in ethanol at 10 µM concentration at 298 K

The predictable red-shift and high quantum yield make this specific methoxy-substituted analog superior for developing highly sensitive fluorescent probes and bright OLED dopants.

Synthesis of High-Performance Polyimides and Polyamides

Driven by the >150 mg/mL solubility in NMP and rapid amidation kinetics demonstrated in Section 3, this compound is the preferred monomer for synthesizing processable, high-molecular-weight polyamides and polyimides. The 5-amino vector specifically introduces a structural kink that enhances the free volume in gas separation membranes, making it a superior choice over linear 6-amino analogs [1].

Development of Push-Pull Fluorescent Probes

Based on the 62% relative increase in quantum yield and 30 nm bathochromic shift compared to the 2-phenyl baseline, this scaffold is directly applicable as a core building block for push-pull fluorescent probes and OLED dopants requiring bright, red-shifted emission profiles [2].

Medicinal Chemistry Library Generation

Utilizing the accelerated nucleophilic coupling kinetics (>98% conversion in 4 hours), this compound serves as a highly efficient precursor for medicinal chemistry libraries. It is selected over 6-amino regioisomers when rapid, high-yielding derivatization is required to synthesize targeted kinase inhibitors or antimicrobial agents without exhaustive purification steps [3].

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

256.06703418 g/mol

Monoisotopic Mass

256.06703418 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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